3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
CAS No.: 159897-64-0
Cat. No.: VC2900843
Molecular Formula: C8H7N3OS2
Molecular Weight: 225.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159897-64-0 |
|---|---|
| Molecular Formula | C8H7N3OS2 |
| Molecular Weight | 225.3 g/mol |
| IUPAC Name | 3-prop-2-enyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C8H7N3OS2/c1-2-3-11-6-5(14-8(11)13)7(12)10-4-9-6/h2,4H,1,3H2,(H,9,10,12) |
| Standard InChI Key | XMSJNOBHTISRAW-UHFFFAOYSA-N |
| SMILES | C=CCN1C2=C(C(=O)NC=N2)SC1=S |
| Canonical SMILES | C=CCN1C2=C(C(=O)NC=N2)SC1=S |
Introduction
3-Allyl-2-thioxo-2,3-dihydro13thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound with a molecular formula of C₈H₇N₃OS₂ and a molecular weight of 225.29 g/mol . This compound belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities, including potential applications in pharmaceuticals and agrochemicals.
Synthesis and Preparation
While specific synthesis methods for 3-allyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-one are not detailed in the available literature, compounds within the thiazolopyrimidine class are generally synthesized through condensation reactions involving thiazole and pyrimidine precursors. These reactions often involve nucleophilic substitution or cyclization steps.
Biological and Chemical Activities
Although specific biological activities of 3-allyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-one are not reported in the available literature, compounds in the thiazolopyrimidine class have shown potential as anticancer agents, enzyme inhibitors, and herbicides . The presence of an allyl group may influence its reactivity and interaction with biological targets.
Related Compounds and Applications
Related compounds, such as nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7-yl)hydrazone, have been studied for their chemical properties and potential applications . These compounds often exhibit complex molecular structures with diverse functional groups, which can be tailored for specific biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume